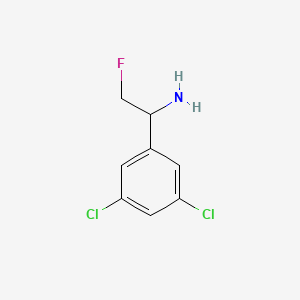amine](/img/structure/B13254811.png)
[(2,6-Difluorophenyl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)methylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-yl amine group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (2,6-Difluorophenyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
(2,6-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a reagent in the catalytic β-C-H carbonylation of aliphatic amines to β-lactams.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2,6-Difluorophenyl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. This compound can act as a nucleophile or electrophile in different reactions, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
(2,4-Difluorophenyl)methylamine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
(2,5-Difluorophenyl)methylamine: Another isomer with fluorine atoms at the 2 and 5 positions.
Uniqueness
(2,6-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interactions.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QFYRNLXBQZHPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



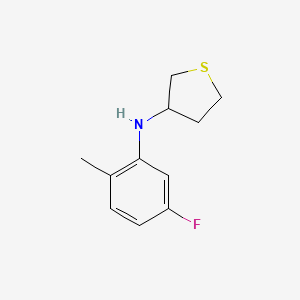

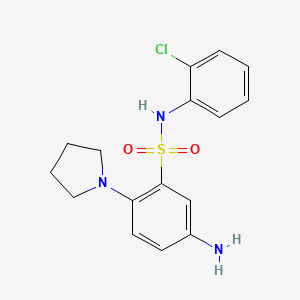

amine](/img/structure/B13254760.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13254761.png)
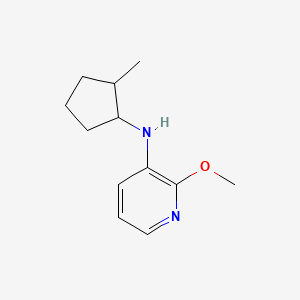
![4-(3-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13254767.png)
![tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13254780.png)

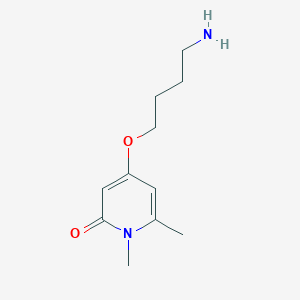
![2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
